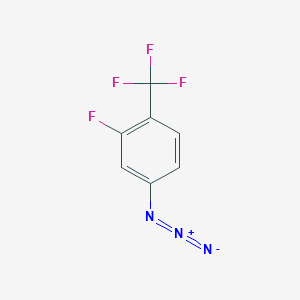
4-Azido-2-fluoro-1-trifluoromethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azide group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique structure and reactivity, making it a valuable tool in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a precursor compound, such as 4-bromo-2-fluoro-1-(trifluoromethyl)benzene, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules through click chemistry.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-azido-2-fluoro-1-(trifluoromethyl)benzene primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The trifluoromethyl group imparts stability and lipophilicity to the compound, influencing its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-Azido-1-fluoro-2-(trifluoromethyl)benzene
- 4-Azido-2-chloro-1-(trifluoromethyl)benzene
- 4-Azido-2-bromo-1-(trifluoromethyl)benzene
Uniqueness: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene is unique due to the presence of both the azide and trifluoromethyl groups, which confer distinct reactivity and stability. The fluorine atom further enhances the compound’s chemical properties, making it a versatile tool in various applications.
Eigenschaften
Molekularformel |
C7H3F4N3 |
|---|---|
Molekulargewicht |
205.11 g/mol |
IUPAC-Name |
4-azido-2-fluoro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-6-3-4(13-14-12)1-2-5(6)7(9,10)11/h1-3H |
InChI-Schlüssel |
NMGHTNXFAJEAMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
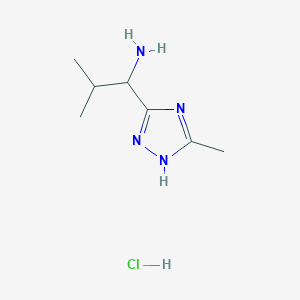
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
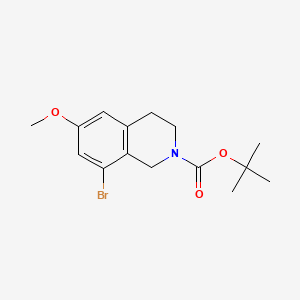
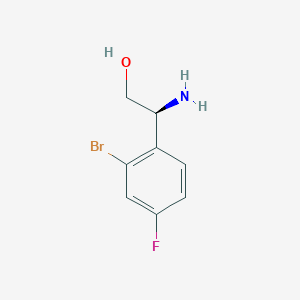


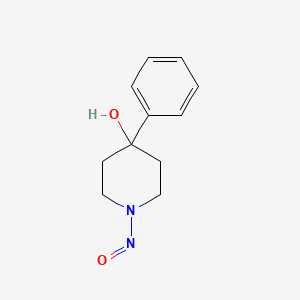
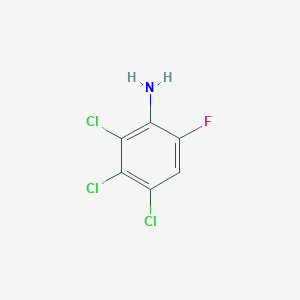
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)


